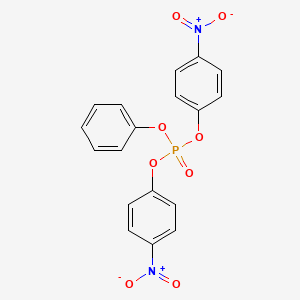

4-Nitrophenyl phenylphosphonate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

bis(4-nitrophenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHBAYXOERKFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959648 | |

| Record name | Bis(4-nitrophenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38873-96-0 | |

| Record name | 4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate

CAS Number: 57072-35-2

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a valuable tool for researchers and scientists in drug development and biochemical research. This document details its chemical properties, synthesis, and applications, with a focus on its use as a substrate for phosphodiesterase activity assays and its role as an adenosine (B11128) receptor agonist.

Physicochemical Properties

4-Nitrophenyl phenylphosphonate is a stable and synthetically accessible compound, making it a preferred substrate in many enzymatic assays. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57072-35-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀NO₅P | [1][2] |

| Molecular Weight | 279.19 g/mol | [2] |

| Appearance | Powder | |

| Solubility | Acetone: 50 mg/mL (clear, faintly yellow) | |

| Storage Temperature | -20°C | [1] |

| Purity (by TLC) | ≥98% |

Synthesis

A plausible synthetic route, based on analogous preparations, would involve the following key steps:

-

Reaction of p-nitrophenol with a phosphorus oxyhalide: p-Nitrophenol is reacted with a phosphorus oxyhalide (e.g., POCl₃) in the presence of a base like pyridine. This forms a nitrophenyl phosphorodichloridate intermediate.[3]

-

Hydrolysis: The intermediate is then carefully hydrolyzed to yield 4-nitrophenyl phosphoric acid.[3]

-

Esterification: Finally, the 4-nitrophenyl phosphoric acid is esterified with phenol (B47542) to produce this compound.

This generalized pathway is illustrated in the workflow diagram below.

Caption: Generalized synthetic workflow for this compound.

Applications in Research

Substrate for Phosphodiesterase Assays

This compound is widely utilized as a chromogenic substrate for the determination of phosphodiesterase (PDE) activity, particularly 5'-nucleotide phosphodiesterases.[4] The enzymatic hydrolysis of NPPP by a phosphodiesterase cleaves the phosphodiester bond, releasing the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically at 405 nm. This provides a convenient and continuous assay to measure enzyme kinetics and to screen for PDE inhibitors.

The enzymatic reaction is depicted in the following diagram:

Caption: Hydrolysis of NPPP by phosphodiesterase for activity measurement.

Adenosine Receptor Agonist

In addition to its role as an enzyme substrate, this compound also functions as an adenosine receptor agonist.[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation.

As an agonist, NPPP can activate adenosine receptors, initiating downstream signaling cascades. The A₂A adenosine receptor subtype, for example, is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key target in drug development for various disorders.

The signaling pathway initiated by an adenosine receptor agonist is illustrated below:

Caption: Gs-coupled adenosine receptor signaling cascade.

Experimental Protocol: Phosphodiesterase Activity Assay

This protocol provides a general method for determining phosphodiesterase activity using this compound as a substrate. This can be adapted for specific enzymes and experimental conditions.

Materials:

-

This compound (NPPP)

-

Purified phosphodiesterase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare NPPP Stock Solution: Dissolve NPPP in a suitable organic solvent (e.g., DMSO or acetone) to a stock concentration of 100 mM.

-

Prepare Working Solutions:

-

Dilute the NPPP stock solution in assay buffer to the desired final concentrations (e.g., a range from 0.1 to 10 mM for kinetic studies).

-

Dilute the phosphodiesterase enzyme in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add 50 µL of the NPPP working solution.

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.

-

For a negative control, add 50 µL of assay buffer without the enzyme.

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

-

The molar extinction coefficient for p-nitrophenol at pH 7.5 is approximately 18,000 M⁻¹cm⁻¹. This can be used to convert the rate of change in absorbance to the rate of product formation.

-

For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds.

-

Experimental Workflow Diagram:

Caption: Step-by-step workflow for a phosphodiesterase activity assay.

Conclusion

This compound is a versatile chemical probe with significant applications in biochemical and pharmacological research. Its utility as a chromogenic substrate for phosphodiesterases facilitates high-throughput screening of potential inhibitors, which are of interest in the development of therapeutics for a range of diseases. Furthermore, its activity as an adenosine receptor agonist provides a tool for investigating the complex signaling pathways regulated by these receptors. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with a practical experimental protocol, to support its effective use in the laboratory.

References

An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP). The information is intended to support research and development activities in the fields of biochemistry, pharmacology, and drug discovery.

Core Chemical and Physical Properties

4-Nitrophenyl phenylphosphonate is a versatile chemical compound utilized primarily as a substrate for 5'-nucleotide phosphodiesterases and as an adenosine (B11128) receptor agonist.[1][2] Its chemical structure consists of a phenylphosphonate core with a 4-nitrophenyl ester group. This nitrophenyl group is an excellent leaving group, making the compound susceptible to nucleophilic attack, a key feature in its use as an enzyme substrate.

| Property | Value | References |

| CAS Number | 57072-35-2 | [2][3][4][5] |

| Molecular Formula | C₁₂H₁₀NO₅P | [2][4][5] |

| Molecular Weight | 279.19 g/mol | [2] |

| Appearance | Powder, Crystalline solid | [5] |

| Purity | ≥98% (TLC) | [2][5] |

| Solubility | Soluble in DMSO, acetone (B3395972) (50 mg/mL), and DMF (30 mg/mL).[4][5] Sparingly soluble in a 1:1 mixture of DMF and PBS (pH 7.2) (0.5 mg/mL).[5] | |

| Storage Temperature | -20°C | [4][5] |

| Stability | Stable for at least 4 years when stored at -20°C.[5] | |

| UV-Vis λmax | 215, 272 nm | [5] |

| SMILES String | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2 | [5] |

| InChI Key | NRGZTHQFAQCJCQ-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of phenylphosphonic acid with 4-nitrophenol (B140041). A common method to achieve this is by activating the phenylphosphonic acid, for example, by converting it to a more reactive species like phenylphosphonic dichloride, followed by reaction with 4-nitrophenol in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Phenylphosphonic dichloride

-

4-Nitrophenol

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous DCM.

-

Cool the solution in an ice bath (0°C).

-

Add triethylamine to the solution.

-

Slowly add a solution of phenylphosphonic dichloride in anhydrous DCM to the reaction mixture dropwise.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure this compound.

-

Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

References

In-Depth Technical Guide: 4-Nitrophenyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a versatile chemical probe widely utilized in biochemical and pharmacological research. With a molecular weight of approximately 279.19 g/mol and the chemical formula C₁₂H₁₀NO₅P, this organophosphate compound serves as a key substrate for enzymes such as 5'-nucleotide phosphodiesterase. Its use extends to the study of enzyme kinetics, the screening of potential inhibitors, and it has been noted for its potential as an adenosine (B11128) receptor agonist. This guide provides a comprehensive overview of its chemical properties, synthesis, experimental applications, and its role in studying cellular signaling pathways.

Chemical and Physical Properties

4-Nitrophenyl phenylphosphonate is typically a white to off-white powder. Key quantitative data and properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 279.19 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₀NO₅P | [1][2] |

| CAS Number | 57072-35-2 | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF. Limited solubility in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL. | [3] |

| Storage Temperature | -20°C | [4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [3] |

Synthesis

While often commercially available, the synthesis of 4-nitrophenyl esters can generally be achieved through the reaction of a corresponding acid with p-nitrophenol in the presence of a coupling agent or by reacting an acid chloride with p-nitrophenol. A general procedure for the synthesis of p-nitrophenyl esters involves dissolving the carboxylic acid in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂), adding a base like triethylamine (B128534) (NEt₃), and then reacting it with p-nitrophenyl chloroformate. The reaction mixture is typically stirred overnight, followed by purification steps which may include filtration and concentration.

Experimental Protocols

5'-Nucleotide Phosphodiesterase Activity Assay

This compound is a chromogenic substrate for 5'-nucleotide phosphodiesterase. The enzymatic hydrolysis of the phosphonate (B1237965) ester bond releases 4-nitrophenol (B140041), which is a yellow-colored compound that can be quantified spectrophotometrically.

Principle:

The activity of 5'-nucleotide phosphodiesterase is determined by measuring the rate of formation of 4-nitrophenol from the hydrolysis of this compound. The absorbance of the resulting 4-nitrophenolate (B89219) ion is monitored at approximately 400-410 nm under alkaline conditions.

A General Protocol:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer such as Tris-HCl (e.g., 50 mM, pH 8.5) containing a divalent cation like Mg²⁺ (e.g., 10 mM).

-

Substrate Stock Solution: A stock solution of this compound is prepared in an appropriate organic solvent like DMSO.

-

Enzyme Solution: A solution of 5'-nucleotide phosphodiesterase of known concentration is prepared in the assay buffer.

-

Stop Solution: A solution to terminate the reaction, such as sodium hydroxide (B78521) (NaOH) at a final concentration that raises the pH sufficiently to stop the enzyme and fully ionize the 4-nitrophenol product.

-

-

Assay Procedure:

-

Pipette the assay buffer into microplate wells or cuvettes.

-

Add the this compound substrate to the desired final concentration.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a fixed period during which the reaction rate is linear.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

A standard curve of 4-nitrophenol is generated to determine the molar extinction coefficient under the assay conditions.

-

The rate of the reaction is calculated from the amount of 4-nitrophenol produced over time.

-

Enzyme kinetics parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Role in Cellular Signaling

This compound is a valuable tool for studying signaling pathways that are regulated by cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Phosphodiesterases (PDEs) are the enzymes responsible for the degradation of these second messengers, and their activity is crucial for the termination of cyclic nucleotide signaling.

By acting as a substrate for 5'-nucleotide phosphodiesterase, this compound can be used in high-throughput screening assays to identify inhibitors of these enzymes. PDE inhibitors are of significant therapeutic interest for a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions.

The potential of this compound as an adenosine receptor agonist suggests its utility in probing signaling pathways mediated by these G protein-coupled receptors (GPCRs). Adenosine receptors are involved in a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.

Experimental Workflow for PDE Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential phosphodiesterase inhibitors using this compound.

Caption: Workflow for a high-throughput screen of phosphodiesterase inhibitors.

Adenosine Receptor Signaling Pathway

While specific data on the interaction of this compound with adenosine receptor subtypes is limited, the general signaling cascade for adenosine receptors can be depicted. Adenosine receptors are classified into four subtypes: A₁, A₂A, A₂B, and A₃. A₁ and A₃ receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A₂A and A₂B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.

Caption: General overview of adenosine receptor signaling pathways.

Conclusion

This compound is a valuable and straightforward tool for researchers in various fields. Its utility as a chromogenic substrate for 5'-nucleotide phosphodiesterase allows for simple and robust enzyme activity assays, making it ideal for inhibitor screening and kinetic studies. Further investigation into its potential as a selective adenosine receptor agonist could open new avenues for its application in pharmacological research and drug development. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.

References

An In-depth Technical Guide to 4-Nitrophenyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a key substrate in the study of phosphodiesterases. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its use in enzymatic assays. Detailed experimental protocols for both the synthesis of NPPP and its use in the determination of 5'-nucleotide phosphodiesterase activity are provided. Furthermore, this guide includes a discussion of the mechanism of enzymatic hydrolysis and presents relevant data in a structured format for ease of reference.

Introduction

4-Nitrophenyl phenylphosphonate, also known as p-Nitrophenyl phenylphosphonate (pNPPP), is a synthetic organophosphorus compound widely utilized in biochemical research. Its primary application lies in its role as a chromogenic substrate for various phosphodiesterases, particularly 5'-nucleotide phosphodiesterases (5'-NTPDases). The enzymatic hydrolysis of NPPP yields 4-nitrophenol (B140041), a yellow-colored product that can be readily quantified by spectrophotometry, providing a simple and continuous method for assaying enzyme activity. Its stability, ease of synthesis, and high rate of hydrolysis under saturating conditions make it a preferred substrate over naturally occurring nucleotides or other synthetic substrates like bis(4-nitrophenyl) phosphate[1].

Chemical Structure and Identification

The chemical structure of this compound consists of a phenyl group and a 4-nitrophenyl group attached to a central phosphorus atom through a phosphonate (B1237965) linkage.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | P-phenyl-phosphonic acid, mono(4-nitrophenyl) ester[1] |

| CAS Number | 57072-35-2[1] |

| Synonyms | p-Nitrophenyl phenylphosphonate, para-Nitrophenyl phenylphosphonate, NPPP, 4-nitrophenyl hydrogen phenylphosphonate, O-4-nitrophenyl phenylphosphonate |

| Chemical Formula | C₁₂H₁₀NO₅P[1] |

| Molecular Weight | 279.19 g/mol |

| SMILES | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2[1] |

| InChI | 1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17)[1] |

| InChI Key | NRGZTHQFAQCJCQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a white to off-white powder or crystalline solid. Its solubility and stability are critical for its application in enzymatic assays.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Physical Form | Powder / Crystalline solid |

| Purity | ≥98% (by TLC) |

| Solubility | Acetone: 50 mg/mL, clear, faintly yellow |

| DMSO[2] | |

| DMF: 30 mg/mL[1] | |

| DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] | |

| Storage Temperature | -20°C[2] |

| λmax | 215, 272 nm[1] |

Synthesis of this compound

While often commercially available, this compound can be synthesized in the laboratory. The following protocol is a general method based on the reaction of phenylphosphonic dichloride with 4-nitrophenol.

Experimental Protocol: Synthesis

Materials:

-

Phenylphosphonic dichloride (C₆H₅POCl₂)

-

4-Nitrophenol (NO₂C₆H₄OH)

-

Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., Acetone, Hexane, or a mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous solvent.

-

Addition of Phenylphosphonic Dichloride: Cool the solution in an ice bath to 0°C. Slowly add a solution of phenylphosphonic dichloride (1.0 equivalent) in the same anhydrous solvent via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylamine hydrochloride or pyridinium (B92312) hydrochloride salt that has precipitated.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., acetone).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Application in Enzymatic Assays

This compound is a versatile substrate for the continuous spectrophotometric assay of phosphodiesterases, including 5'-nucleotidases. The principle of the assay is the enzymatic hydrolysis of the colorless NPPP to produce the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions, which can be monitored at approximately 405-410 nm.

Mechanism of Action: Enzymatic Hydrolysis

The phosphodiesterase catalyzes the nucleophilic attack of a water molecule on the phosphorus center of this compound. This leads to the cleavage of the P-O bond connecting the phosphorus to the 4-nitrophenyl group, resulting in the formation of phenylphosphonic acid and 4-nitrophenol. In a solution with a pH above its pKa (~7.2), 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits strong absorbance in the visible region.

Signaling Pathway of Enzymatic Hydrolysis:

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocol: 5'-Nucleotide Phosphodiesterase Assay

This protocol provides a general method for determining the activity of a 5'-nucleotide phosphodiesterase using this compound as a substrate. The specific conditions may need to be optimized for the particular enzyme being studied.

Materials:

-

This compound (NPPP) stock solution (e.g., 100 mM in DMSO or acetone)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0-9.0, depending on the optimal pH of the enzyme)

-

Divalent cation solution (e.g., 5 mM MnCl₂)

-

Purified 5'-nucleotide phosphodiesterase enzyme

-

Stop solution (e.g., 0.1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

-

4-Nitrophenol standard solution for calibration curve

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and divalent cation solution.

-

Prepare a working solution of NPPP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 mM).

-

Prepare a series of 4-nitrophenol standards of known concentrations in the assay buffer containing the stop solution.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Include control wells:

-

Blank: All components except the enzyme.

-

Enzyme control: All components except the substrate.

-

-

-

Enzyme Reaction:

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 45°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution (e.g., 1 µg of enzyme) to each well.[3]

-

Incubate the plate at the optimal temperature for a defined period (e.g., 30 minutes).[3] The incubation time should be within the linear range of the reaction.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. This will also ensure the complete conversion of 4-nitrophenol to the 4-nitrophenolate ion.

-

Measure the absorbance of each well at 405-410 nm using a microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the 4-nitrophenol standards against their concentrations.

-

Determine the concentration of 4-nitrophenol produced in each sample well by using the standard curve.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Experimental Workflow for Enzyme Assay:

Caption: Workflow for a 5'-nucleotide phosphodiesterase assay.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic hydrolysis of this compound.

Table 3: Kinetic Parameters for Enzymatic Hydrolysis

| Enzyme Source | Substrate Concentration Range | K₀.₅ (mM) | Hill Coefficient (h) | pH | Reference |

| Rat Osseous Plate Alkaline Phosphatase | 0.2 - 100 µM | 32.8 | 1.3 | 7.5 and 9.4 | [4] |

Note: K₀.₅ is the substrate concentration at which half-maximal velocity is observed, used here due to the sigmoidal kinetics indicated by the Hill coefficient.

Conclusion

This compound is an invaluable tool for researchers and scientists in the field of enzymology and drug development. Its well-defined chemical properties, coupled with its utility as a chromogenic substrate, allow for the straightforward and reliable determination of phosphodiesterase activity. The detailed protocols and structured data presented in this guide are intended to facilitate its effective use in the laboratory. Further research may focus on the development of novel phosphonate-based substrates with improved sensitivity and specificity for different phosphodiesterase isozymes, aiding in the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Solubility of 4-Nitrophenyl Phenylphosphonate in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenyl phenylphosphonate (B1237145) (NPPP) in dimethyl sulfoxide (B87167) (DMSO), a crucial parameter for its application in various biochemical assays and research studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its primary application as an enzyme substrate.

Quantitative Solubility Data

The solubility of 4-nitrophenyl phenylphosphonate in DMSO has been determined to be approximately 14 mg/mL.[1] This information is critical for the preparation of stock solutions for use in experimental settings. For comparison, its solubility in dimethyl formamide (B127407) (DMF) is higher, at approximately 30 mg/mL.[1] It is important to note that NPPP is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the desired aqueous buffer.[1]

For researchers requiring specific concentrations, the following table summarizes the available quantitative data for the solubility of this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[1] |

| Dimethyl Formamide (DMF) | ~30 mg/mL[1] |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |

Experimental Protocols

Objective: To determine the saturation solubility of this compound in DMSO.

Materials:

-

This compound (crystalline solid)[1]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated micropipettes

-

Analytical balance

Protocol:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 20 mg) and add it to a known volume of DMSO (e.g., 1 mL) in a microcentrifuge tube.

-

Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to facilitate dissolution and reach equilibrium.

-

-

Equilibration:

-

Allow the suspension to equilibrate for at least 24 hours at a controlled temperature (e.g., 25°C) to ensure that the solution is fully saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound in DMSO with known concentrations.

-

Measure the absorbance of each standard solution at the λmax of 272 nm using the UV-Vis spectrophotometer, with DMSO as the blank.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Measurement of Saturated Solution:

-

Carefully take a known volume of the clear supernatant from the centrifuged sample and dilute it with a known volume of DMSO to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at 272 nm.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in DMSO in mg/mL.

-

Visualization of Application

This compound is commonly used as a substrate for the enzyme 5'-nucleotide phosphodiesterase.[2] The enzymatic hydrolysis of the phosphonate (B1237965) ester bond results in the release of 4-nitrophenol, a chromogenic product that can be quantified spectrophotometrically to determine enzyme activity.

Caption: Enzymatic hydrolysis of this compound.

The following diagram illustrates the general workflow for preparing a stock solution of this compound in DMSO for use in an experimental setting.

Caption: Workflow for preparing a this compound solution.

References

4-Nitrophenyl phenylphosphonate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Nitrophenyl Phenylphosphonate (B1237145)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl phenylphosphonate (NPPP) is a versatile organophosphate compound utilized in biochemical research. Its primary and most well-documented role is as a chromogenic substrate for 5'-nucleotide phosphodiesterases (PDEs), facilitating the kinetic analysis of these enzymes. Emerging evidence also suggests its potential as an adenosine (B11128) receptor agonist, indicating a multifaceted pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms of action of NPPP, including detailed experimental protocols, quantitative data from related compounds, and visual representations of the associated biochemical pathways and experimental workflows.

Mechanism of Action I: Substrate for 5'-Nucleotide Phosphodiesterase

The principal application of this compound in biochemical research is as a substrate for 5'-nucleotide phosphodiesterases (EC 3.1.4.-).[1][2][3][4] These enzymes catalyze the hydrolysis of the phosphonate (B1237965) ester bond in NPPP, yielding phenylphosphonic acid and 4-nitrophenol. The latter product is a chromophore, and its release can be monitored spectrophotometrically, providing a continuous assay for enzyme activity. NPPP is often preferred over natural substrates due to its stability, ease of synthesis, and higher rate of hydrolysis under saturating conditions.[2]

Enzymatic Hydrolysis of NPPP

The hydrolysis of NPPP by 5'-nucleotide phosphodiesterase is believed to proceed through a mechanism involving a nucleophilic attack on the phosphorus atom of the phosphonate group. This results in the formation of a pentacoordinated transition state, followed by the cleavage of the P-O bond and the release of the 4-nitrophenolate (B89219) anion.

Quantitative Data: Kinetic Parameters

| Substrate | Enzyme | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1·s-1) | Reference |

| 4-Nitrophenyl phosphate (B84403) | Calf Intestine Alkaline Phosphatase | 40 ± 3 | 72.8 ± 1.2 | 9.70 ± 0.16 | 2.44 ± 0.16 x 105 | [5][6] |

Experimental Protocol: 5'-Nucleotide Phosphodiesterase Activity Assay

This protocol is adapted from standard procedures for measuring phosphodiesterase activity using a chromogenic p-nitrophenyl-based substrate.

Materials:

-

5'-Nucleotide Phosphodiesterase (e.g., from bovine intestine)

-

This compound (NPPP)

-

Tris-HCl buffer (50 mM, pH 8.9)

-

Magnesium chloride (MgCl2, 10 mM)

-

Spectrophotometer capable of reading absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare a stock solution of NPPP in a suitable organic solvent (e.g., DMSO) and dilute it to the desired concentrations in Tris-HCl buffer.

-

Prepare a working solution of 5'-nucleotide phosphodiesterase in Tris-HCl buffer containing MgCl2.

-

To each well of a 96-well microplate, add 50 µL of the NPPP solution at various concentrations.

-

To initiate the reaction, add 50 µL of the enzyme solution to each well.

-

Immediately place the microplate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The kinetic parameters (Km and Vmax) can be calculated by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualization: Enzymatic Hydrolysis of NPPP

Mechanism of Action II: Putative Adenosine Receptor Agonist

Several commercial suppliers describe this compound as an adenosine receptor agonist.[4] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological processes. Agonism at these receptors can lead to various downstream signaling events, depending on the receptor subtype (A1, A2A, A2B, A3) and the cell type.[7]

Adenosine Receptor Signaling

Activation of adenosine receptors typically initiates a signaling cascade involving heterotrimeric G proteins. For example, A2A and A2B receptors are often coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] In contrast, A1 and A3 receptors are often coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[7] Downstream effectors of these pathways include Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (Epac), and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10]

Quantitative Data: Adenosine Receptor Agonists

Specific quantitative data for the activity of NPPP at adenosine receptors is not currently available. The following table provides EC50 values for well-characterized adenosine receptor agonists for context.

| Agonist | Receptor Subtype | EC50 (nM) | Reference |

| NECA | Human A3 | 3.6 µM (as reported in one study) | [11] |

| R-PIA | Human A1 | - | [11] |

| CGS21680 | Human A2A | - | [11] |

Experimental Protocol: Adenosine Receptor Activation Assay (cAMP Measurement)

This protocol describes a general method for assessing the activation of Gs-coupled adenosine receptors by measuring changes in intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing the adenosine receptor of interest

-

This compound (NPPP)

-

IBMX (a non-specific phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Wash the cells with serum-free medium and then incubate with a solution containing IBMX for 30 minutes at 37°C.

-

Add NPPP at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's instructions.

-

The potency of NPPP as an agonist can be determined by plotting the cAMP concentration against the NPPP concentration and fitting the data to a sigmoidal dose-response curve to calculate the EC50 value.

Visualization: General Adenosine Receptor Signaling Pathway (Gs-coupled)

References

- 1. 5'-Nucleotide phosphodiesterase: features of the substrate binding site as deduced from specificity and kinetics of some novel substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A3 adenosine and CB1 receptors activate a PKC-sensitive Cl− current in human nonpigmented ciliary epithelial cells via a Gβγ-coupled MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 4-Nitrophenyl Phenylphosphonate in Biochemical Research and Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), a synthetic phosphonate (B1237965) ester, has emerged as a valuable tool in biochemical and pharmacological research. Its utility primarily stems from its role as a chromogenic substrate for a variety of phosphodiesterases, enabling straightforward and continuous monitoring of enzyme activity. This technical guide provides an in-depth overview of the applications of NPPP, including its mechanism of action, detailed experimental protocols, and its potential in drug development, particularly in the screening of phosphodiesterase inhibitors.

Core Applications and Mechanism of Action

4-Nitrophenyl phenylphosphonate is principally recognized as a substrate for 5'-nucleotide phosphodiesterases (5'-NTPD).[1][2][3] The enzymatic hydrolysis of the phosphonate ester bond in NPPP by a phosphodiesterase releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. This property forms the basis of a convenient and continuous assay for measuring phosphodiesterase activity.

The preference for NPPP over natural substrates in certain experimental settings is attributed to its stability, relative ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions.[1][3] While primarily used as a substrate for 5'-NTPDs, research has shown that other phosphodiesterases, such as snake venom phosphodiesterase, can also hydrolyze phosphonate esters like NPPP.[1][4] This suggests a broader applicability of NPPP in studying various types of phosphodiesterases.

There are also commercial claims that this compound acts as an adenosine (B11128) receptor agonist. However, a thorough review of the scientific literature did not yield primary research data, such as receptor binding affinities (Ki) or functional assay results (EC50), to substantiate this claim. Therefore, its role as a direct adenosine receptor agonist remains to be experimentally validated.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 57072-35-2 | [3] |

| Molecular Formula | C₁₂H₁₀NO₅P | [3] |

| Molecular Weight | 279.19 g/mol | |

| Appearance | Powder | |

| Solubility | Acetone (B3395972): 50 mg/mL |

The synthesis of this compound has been described by Kelly et al. (1975). The process involves the reaction of phenylphosphonic dichloride with 4-nitrophenol. A generalized workflow for this synthesis is depicted below.

Experimental Protocols

General Phosphodiesterase Activity Assay using NPPP

This protocol provides a general framework for measuring phosphodiesterase activity using NPPP as a substrate. Specific parameters such as buffer composition, pH, and temperature should be optimized for the particular enzyme being studied.

Materials:

-

This compound (NPPP) stock solution (e.g., 100 mM in acetone or DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Purified phosphodiesterase enzyme

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of NPPP in the assay buffer. The final concentration will depend on the Km of the enzyme, but a starting point of 1 mM is common.[1]

-

Add the assay buffer and the NPPP working solution to the wells of a microplate.

-

Initiate the reaction by adding the phosphodiesterase enzyme to the wells.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

The rate of increase in absorbance is proportional to the rate of 4-nitrophenol production and thus the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of 4-nitrophenol under the specific assay conditions.

Application in Drug Development: High-Throughput Screening for Phosphodiesterase Inhibitors

The chromogenic nature of the NPPP assay makes it highly suitable for high-throughput screening (HTS) of potential phosphodiesterase inhibitors. The assay can be readily automated in a microplate format to test large libraries of compounds.

In a typical HTS setup, the phosphodiesterase enzyme is pre-incubated with test compounds before the addition of NPPP. A reduction in the rate of 4-nitrophenol formation compared to a control without an inhibitor indicates that the test compound is a potential inhibitor of the enzyme.

Quantitative Data

Conclusion

This compound is a robust and versatile tool for researchers in biochemistry and drug discovery. Its primary application as a chromogenic substrate for phosphodiesterases provides a simple and efficient method for enzyme activity measurement and inhibitor screening. While its purported role as an adenosine receptor agonist requires further investigation, its established utility in enzyme kinetics makes it an indispensable reagent for studying a critical class of enzymes involved in cellular signaling. The detailed protocols and workflows provided in this guide are intended to facilitate the effective application of NPPP in a research setting.

References

4-Nitrophenyl Phenylphosphonate (NPPP): A Chromogenic Substrate for Phosphodiesterase Activity Assays

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl phenylphosphonate (B1237145) (NPPP), also known as p-nitrophenyl phenylphosphonate, is a widely utilized chromogenic substrate for the determination of phosphodiesterase (PDE) activity. Its chemical stability, ease of synthesis, and the straightforward spectrophotometric detection of its hydrolysis product make it a valuable tool in both basic research and high-throughput screening for PDE inhibitors. This technical guide provides a comprehensive overview of NPPP as a PDE substrate, including its chemical properties, the enzymatic reaction it undergoes, detailed experimental protocols for its use, and its application in studying phosphodiesterase-mediated signaling pathways.

Chemical and Physical Properties

NPPP is a monoester of phenylphosphonic acid and 4-nitrophenol (B140041). Key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₀NO₅P |

| Molecular Weight | 279.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C for long-term stability |

Principle of the Assay

The utility of NPPP as a phosphodiesterase substrate lies in the enzymatic hydrolysis of the phosphonate (B1237965) ester bond. This reaction, catalyzed by a phosphodiesterase, liberates 4-nitrophenol (p-nitrophenol) and phenylphosphonic acid. In an alkaline environment, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm. The rate of formation of the 4-nitrophenolate ion is directly proportional to the phosphodiesterase activity, allowing for a continuous and quantitative measurement of the enzymatic reaction.

Data Presentation: Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source |

| Bovine Intestinal 5'-Nucleotide Phosphodiesterase | 4-Nitrophenyl phenylphosphonate | - | - | [1] |

| Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) | This compound | > 800 µM | Not Reported | [2] |

| Agistrodon bilineatus venom PDE-I | p-Nitrophenyl thymidine-5'-phosphate | 8.3 x 10⁻³ M | 3.85 µM/min/mg | |

| Calf Intestine Alkaline Phosphatase | p-Nitrophenyl phosphate (B84403) (pNPP) | 40 ± 3 µM | 72.8 ± 1.2 µmol/min/mg | [3] |

Note: The data for Agistrodon bilineatus venom PDE-I and Calf Intestine Alkaline Phosphatase are provided for comparative purposes as they utilize similar p-nitrophenyl-based substrates.

The high Km value of NPPP for NPP1 suggests it is a low-affinity substrate for this particular enzyme.[2] Further research is required to establish a complete kinetic profile of NPPP with the various PDE families.

Experimental Protocols

General Colorimetric Phosphodiesterase Assay Protocol using NPPP

This protocol provides a general framework for measuring phosphodiesterase activity using NPPP. Optimal conditions (e.g., pH, temperature, enzyme concentration) should be determined empirically for each specific PDE isozyme.

Materials:

-

This compound (NPPP) stock solution (e.g., 100 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

-

Phosphodiesterase enzyme preparation (purified or cell lysate)

-

Stop Solution (e.g., 0.1 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of NPPP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 mM).

-

Set up the reaction mixture in the wells of a 96-well microplate. A typical reaction mixture (total volume of 100 µL) may contain:

-

50 µL of Assay Buffer

-

20 µL of NPPP working solution

-

10 µL of inhibitor or vehicle control (e.g., DMSO)

-

20 µL of enzyme solution

-

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 50 µL of Stop Solution to each well. The alkaline pH will also enhance the color development of the 4-nitrophenolate ion.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the phosphodiesterase activity by determining the amount of 4-nitrophenol produced, using a standard curve generated with known concentrations of 4-nitrophenol.

Protocol for Snake Venom Phosphodiesterase I (SV-PDE) Assay

This protocol is adapted for the measurement of snake venom phosphodiesterase activity.

Materials:

-

This compound (NPPP)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0, containing 10 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA)

-

Snake Venom Phosphodiesterase I (e.g., from Crotalus adamanteus)

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 10 mM solution of NPPP in a minimal amount of DMSO and dilute with Assay Buffer.

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the NPPP solution to each well.

-

Add 25 µL of the appropriately diluted snake venom PDE-I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 50 µL of 1 M NaOH.

-

Read the absorbance at 405 nm.

Mandatory Visualizations

Signaling Pathways

Phosphodiesterases play a crucial role in modulating intracellular signaling cascades by regulating the levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Caption: The cAMP signaling pathway.

Caption: The cGMP signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a high-throughput screen for phosphodiesterase inhibitors using NPPP.

Caption: High-throughput screening workflow.

Conclusion

This compound remains a cornerstone substrate for the colorimetric determination of phosphodiesterase activity. Its reliability, ease of use, and adaptability to high-throughput formats ensure its continued relevance in academic and industrial research. While a more comprehensive understanding of its kinetic parameters with various PDE isozymes would be beneficial, the methodologies outlined in this guide provide a robust framework for its application in the study of phosphodiesterase function and the discovery of novel PDE inhibitors. The provided diagrams of key signaling pathways and experimental workflows offer a visual guide to the context and practical application of NPPP in phosphodiesterase research.

References

- 1. The catalytic mechanism of bovine intestinal 5'-nucleotide phosphodiesterase. pH and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide on the Adenosine Receptor-Modulating Activity of 4-Nitrophenyl Phenylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrophenyl phenylphosphonate (B1237145), a compound often cataloged as an adenosine (B11128) receptor agonist. Our review of the scientific literature indicates that this classification is likely attributable to its indirect effects on adenosine signaling pathways rather than direct receptor agonism. The primary established role of 4-Nitrophenyl phenylphosphonate is as a substrate for 5'-nucleotide phosphodiesterase.[1] This guide will elucidate the mechanism by which modulation of extracellular nucleotide metabolism can lead to downstream activation of adenosine receptors, present the known biochemical properties of the compound, and provide detailed conceptual protocols for investigating its activity.

Introduction: Reclassifying this compound

This compound is a commercially available chemical probe frequently listed in supplier catalogs as both a 5'-Nucleotide Phosphodiesterase substrate and an adenosine receptor agonist.[2] However, a thorough review of published literature reveals no evidence of direct binding to or activation of any of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃). The seminal work by Kelly et al. (1975) identifies this compound as a substrate for 5'-nucleotide phosphodiesterase, an enzyme involved in the hydrolysis of phosphonate (B1237965) esters.[1] This enzymatic activity is the basis for its utility as a tool compound in biochemistry.

The "adenosine receptor agonist" label likely stems from the downstream consequences of its interaction with ecto-nucleotidases. By acting as a substrate for these enzymes, this compound can influence the extracellular concentration of adenosine, thereby indirectly modulating adenosine receptor activity.[3][4][5][6][7] This guide will focus on this indirect mechanism of action.

Biochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57072-35-2 | [1][2][8] |

| Molecular Formula | C₁₂H₁₀NO₅P | [2][9] |

| Molecular Weight | 279.19 g/mol | |

| Alternate Names | 4-nitrophenyl hydrogen phenylphosphonate; O-4-nitrophenyl phenylphosphonate | [2] |

| Appearance | Powder | |

| Purity | ≥98% (TLC) | [2] |

| Solubility | Acetone: 50 mg/mL; DMSO: 14 mg/mL; DMF: 30 mg/mL | [8] |

| Storage Temperature | -20°C | [9] |

| SMILES String | O=P(OC1=CC=C(--INVALID-LINK--=O)C=C1)(O)C2=CC=CC=C2 |

Mechanism of Indirect Adenosine Receptor Activation

The primary mechanism by which this compound is proposed to influence adenosine receptor signaling is through its role as a substrate for extracellular nucleotidases. The canonical pathway for extracellular adenosine production involves the sequential hydrolysis of released ATP and ADP to AMP by ectonucleoside triphosphate diphosphohydrolase-1 (CD39), followed by the dephosphorylation of AMP to adenosine by ecto-5'-nucleotidase (CD73).[3][5][6][10] This locally produced adenosine is then free to bind to and activate adenosine receptors on the cell surface.

As a substrate for 5'-nucleotide phosphodiesterase, this compound can compete with natural substrates like AMP, potentially altering the rate of adenosine production. The 1975 study by Kelly et al. noted that phosphonate esters are preferable substrates for these enzymes in some contexts due to their stability and higher rate of hydrolysis under saturating conditions.[1] By being readily hydrolyzed, it could potentially increase the turnover rate of the enzyme, though its impact on the net production of adenosine from physiological nucleotides is not documented.

Signaling Pathways

The downstream effects of indirect adenosine receptor activation by this compound would follow the well-established signaling cascades for each receptor subtype:

-

A₁ and A₃ Receptors: Coupled to Gᵢ/ₒ proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11]

-

A₂ₐ and A₂ₑ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[11]

The following diagram illustrates the proposed indirect mechanism of action.

Experimental Protocols

To investigate the indirect adenosine receptor agonist activity of this compound, a multi-step experimental workflow is required. This workflow should aim to quantify the compound's effect on extracellular adenosine production and the subsequent activation of adenosine receptor signaling pathways.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for these investigations.

Detailed Methodologies

4.2.1. Cell Culture and Treatment:

-

Cell Lines: Utilize cell lines endogenously expressing or engineered to express specific human adenosine receptor subtypes (e.g., HEK293 or CHO cells). It is crucial that these cells also express functional ecto-nucleotidases (CD39 and CD73).

-

Treatment: Culture cells to confluency. Replace the medium with a buffer (e.g., HBSS). Pre-incubate with or without this compound at various concentrations. Initiate the reaction by adding a physiological substrate such as AMP.

4.2.2. Quantification of Extracellular Adenosine:

-

Sample Preparation: At various time points, collect the extracellular medium. To prevent further metabolism of adenosine, immediately add a transport inhibitor (e.g., dipyridamole) and an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)).

-

Analysis: Quantify adenosine levels using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity. Fluorescent biosensors for adenosine can also be employed for real-time measurements.[12]

4.2.3. cAMP Accumulation Assay:

-

Principle: To determine the functional consequence of altered adenosine levels, measure the intracellular accumulation of cyclic AMP (cAMP), the second messenger for A₂ₐ and A₂ₑ (stimulation) and A₁ and A₃ (inhibition) receptors.

-

Protocol:

-

Seed cells in multi-well plates.

-

On the day of the assay, replace the culture medium with stimulation buffer containing a broad-spectrum phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For A₁/A₃ receptor-expressing cells, stimulate adenylyl cyclase with forskolin.

-

Add this compound and/or AMP.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assays).

-

Construct dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the indirect effect.

-

Conclusion and Future Directions

This compound is a valuable biochemical tool for studying 5'-nucleotide phosphodiesterases.[1] Its classification as an adenosine receptor agonist is mechanistically plausible but indirect. The provided experimental framework offers a robust approach to formally characterize and quantify this indirect activity. Future research should focus on determining the kinetic parameters of its hydrolysis by ecto-nucleotidases and elucidating its specific effects on the activity of each adenosine receptor subtype in various physiological and pathological contexts. Such studies will clarify its role as a modulator of purinergic signaling and refine its application in biomedical research.

References

- 1. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Conversion of extracellular ATP into adenosine: a master switch in renal health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecto-5'-nucleotidase (CD73) -mediated extracellular adenosine production plays a critical role in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine metabolized from extracellular ATP ameliorates organ injury by triggering A2BR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. agscientific.com [agscientific.com]

- 10. Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Nitrophenyl Phenylphosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl phenylphosphonate (B1237145) (NPPP) is a widely utilized substrate in biochemical assays, particularly for the determination of phosphodiesterase activity. Its utility is intrinsically linked to its stability and the predictable nature of its hydrolysis. This technical guide provides an in-depth overview of the stability and recommended storage conditions for NPPP. It details the anticipated hydrolysis pathway and outlines experimental protocols for conducting stability and forced degradation studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the accurate and reliable use of this important reagent.

Physicochemical Properties and Storage

Proper handling and storage are paramount to maintaining the integrity of 4-Nitrophenyl phenylphosphonate. The key physicochemical properties and recommended storage conditions are summarized below.

| Property | Value |

| CAS Number | 57072-35-2 |

| Molecular Formula | C₁₂H₁₀NO₅P |

| Molecular Weight | 279.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, and acetone |

| Recommended Storage | -20°C |

| Long-term Stability | Stable for at least 4 years when stored at -20°C |

Chemical Stability and Hydrolysis Pathway

The primary degradation pathway for this compound in aqueous media is hydrolysis. This reaction is of significant interest as it forms the basis of its use in enzymatic assays, where the rate of hydrolysis is correlated with enzyme activity. The hydrolysis of NPPP results in the formation of phenylphosphonic acid and 4-nitrophenol. The latter product is a chromophore, and its release can be monitored spectrophotometrically.

The rate of hydrolysis is expected to be significantly influenced by pH. Under neutral and acidic conditions, the ester linkage is relatively stable. However, under basic conditions, hydrolysis is accelerated.

Below is a diagram illustrating the hydrolysis of this compound.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of this compound should be assessed, particularly when used in quantitative assays over extended periods or under varying experimental conditions. A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol

Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a stock solution of NPPP in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Prepare a stock solution of NPPP as described above.

-

Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at room temperature (25°C) for 4 hours.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Prepare a stock solution of NPPP as described above.

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid NPPP in a vial.

-

Heat the sample in an oven at 80°C for 48 hours.

-

At the end of the study, dissolve the sample in a suitable solvent and analyze.

-

-

Photostability:

-

Expose a solution of NPPP (e.g., 1 mg/mL in methanol) and a sample of solid NPPP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light by wrapping the vial in aluminum foil.

-

Analyze the exposed and control samples.

-

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A system with a UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% trifluoroacetic acid) gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm (for NPPP) and 405 nm (for 4-nitrophenol) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradation products formed during the forced degradation studies.

Logical Workflow for a Stability Study

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C. However, its stability is influenced by factors such as pH, temperature, and light. Understanding the hydrolysis pathway and having robust analytical methods to monitor its degradation are crucial for its effective use in research and development. The protocols and workflows provided in this guide offer a comprehensive framework for assessing the stability of this compound, thereby ensuring the integrity and reliability of experimental data.

4-Nitrophenyl phenylphosphonate safety data sheet

An In-depth Technical Guide to the Safety Profile of 4-Nitrophenyl phenylphosphonate (B1237145)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a technical guide compiled from publicly available safety data and scientific literature. It is not a substitute for a manufacturer-provided, legally-mandated Safety Data Sheet (SDS). Always refer to the specific SDS provided by your supplier before handling this chemical.

Introduction

4-Nitrophenyl phenylphosphonate (NPPP), CAS No. 57072-35-2, is a chemical compound used in research primarily as a substrate for 5'-nucleotide phosphodiesterases.[1][2][3] While specific toxicological data for this compound is limited, its structural classification as an organophosphorus ester warrants a thorough evaluation of its potential hazards. Organophosphorus compounds (OPs) are a well-studied class of chemicals known for their neurotoxic effects, which are primarily mediated through the inhibition of acetylcholinesterase (AChE).[4][5][6][7] This guide provides a summary of the available data for NPPP and discusses the potential risks associated with its chemical class to ensure safe handling and use in a laboratory setting.

Hazard Identification and Classification

The available Safety Data Sheet (SDS) for this compound (CAS 57072-35-2) from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8]

Table 1: GHS Classification Summary (as per available SDS)

| Feature | Classification | Source |

| GHS Classification | Not classified | [8] |

| Signal Word | None | [8] |

| Hazard Pictograms | None | [8] |

| Hazard Statements | None | [8] |

Important Note: The lack of a formal hazard classification may indicate a lack of comprehensive testing rather than an absence of risk. Given that NPPP is an organophosphate, it is prudent to handle it with care, assuming potential toxicity consistent with this class of compounds until more data becomes available.

Toxicological Profile and Mechanism of Action

No specific toxicological studies (e.g., LD50 values) for this compound were found in the provided search results. However, the primary mechanism of toxicity for organophosphates is the irreversible inhibition of acetylcholinesterase (AChE).[4][7]

Presumed Mechanism: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in cholinergic synapses, terminating the nerve signal.[4][7] The inhibition of AChE by organophosphates leads to an accumulation of ACh in the synaptic cleft. This causes continuous stimulation of muscarinic and nicotinic receptors, resulting in a state known as a "cholinergic crisis".[4][5][7] Symptoms of acute poisoning can include agitation, muscle weakness, hypersalivation, respiratory failure, and convulsions.[7]

Caption: Presumed mechanism of this compound as an organophosphate inhibitor of acetylcholinesterase.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are largely undetermined in the available safety documentation.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀NO₅P | [2][3][9] |

| Molecular Weight | 279.19 g/mol | [3][10] |

| Appearance | Crystalline solid / Powder | [2][10] |

| Purity | ≥98% | [3][10] |

| Melting Point | Undetermined | [8] |

| Boiling Point | Undetermined | [8] |

| Solubility | Acetone: 50 mg/mLDMSO: 14 mg/mLDMF: 30 mg/mL | [2][10] |

| Storage Temperature | -20°C | [9][10] |

| Flash Point | Not applicable | [8][10] |

Safe Handling and Emergency Protocols

Despite the lack of a formal hazard classification in one SDS, prudent laboratory practices for handling potentially toxic organophosphorus compounds should be strictly followed.

Exposure Controls and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

First Aid Measures

The first aid measures below are general recommendations. In case of exposure, consult the supplier-specific SDS immediately.

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Caption: General first aid workflow for exposure to this compound.

Experimental Protocols: Standard Toxicity Assessment

While specific experimental data for NPPP is unavailable, the methodologies for assessing the toxicity of a novel chemical compound typically follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

Protocol Example: Acute Oral Toxicity (based on OECD Guideline 423)

This protocol is a common method used to determine the acute toxicity of a substance after oral ingestion.

-

Objective: To determine a substance's intrinsic toxicity and classify it into a GHS category.

-

Animals: Typically, female rats are used in a stepwise procedure.

-

Procedure:

-

A group of three animals is dosed at a specific starting level (e.g., 300 mg/kg body weight).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-